![molecular formula C22H25NO8 B14696622 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid CAS No. 23026-53-1](/img/structure/B14696622.png)
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions. This involves reacting the pyrrolidine derivative with benzoic acid or its derivatives under acidic or basic conditions.
Incorporation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the benzoate ester or the oxalic acid moiety, resulting in the formation of corresponding alcohols or reduced acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Alcohols and reduced acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-ones and pyrrolidine-2,5-diones share structural similarities with 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate.
Benzoate Esters: Isopropyl benzoate and other benzoate esters have similar ester functional groups.
Oxalic Acid Derivatives: Compounds containing oxalic acid moieties, such as oxalates, are structurally related.
Uniqueness
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate is unique due to its combination of a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
23026-53-1 |
|---|---|
Formule moléculaire |
C22H25NO8 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid |
InChI |
InChI=1S/C20H23NO4.C2H2O4/c1-23-18-9-5-6-10-19(18)25-17-11-12-21(15-17)13-14-24-20(22)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
YLLUHPMDLOTZAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2CCN(C2)CCOC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


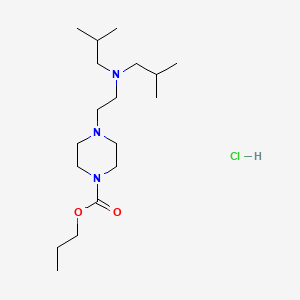
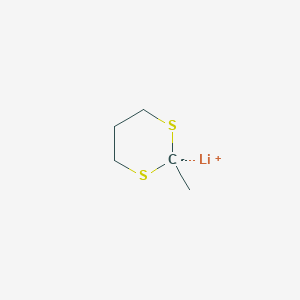

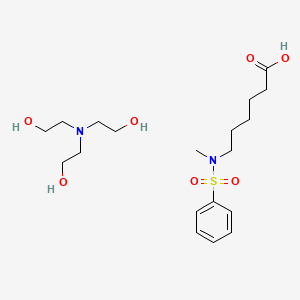
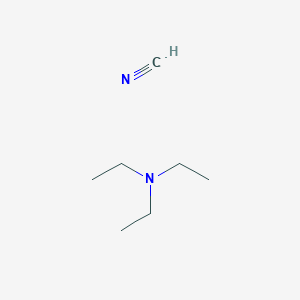
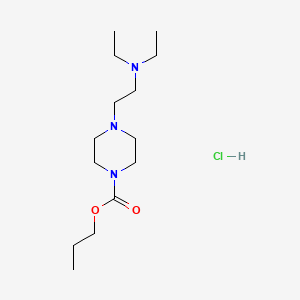


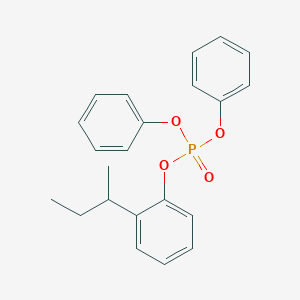


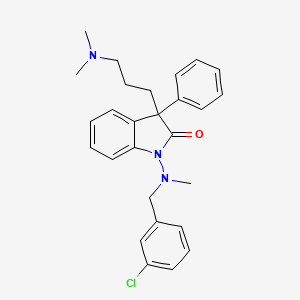
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

